N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-14-4-2-3-5-17(14)26-12-20(24)22-10-15-8-21(25)23(11-15)16-6-7-18-19(9-16)28-13-27-18/h2-7,9,15H,8,10-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBUDYIPGNOPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Ketone Formation
A critical precursor to the pyrrolidinone ring is 1-(benzo[d]dioxol-5-yl)butan-1-one , synthesized via Friedel-Crafts acylation. As demonstrated in Search Result, this reaction employs n-butyric anhydride and BF₃·Et₂O in 1,2-dichloroethane at -5°C, yielding the ketone in 85% efficiency.
Reaction Conditions:
- Catalyst: BF₃·Et₂O (6.78 g, 1.38 mmol)
- Solvent: 1,2-Dichloroethane
- Temperature: -5°C
- Workup: Sodium acetate quenching, NaOH wash, column chromatography (hexane/ethyl acetate).
Alternative Zinc-Mediated Acylation
An alternative route utilizes ZnO/ZnCl₂ in dichloromethane with butanoyl chloride , achieving >99% purity at 0–5°C. This method offers scalability, producing 75 g of ketone with minimal byproducts.
Construction of the 5-Oxopyrrolidin-3-ylmethyl Amine
Reductive Amination and Cyclization
The ketone intermediate undergoes reductive amination with benzylamine derivatives to form a γ-amino ketone, followed by cyclization. For example, Search Result describes coupling 2-(2,4-dichlorophenoxy)propionic acid with piperonylamine using EDCI/HOAt , yielding amides in 45% efficiency. Adapting this, the γ-amino ketone can be cyclized under acidic or thermal conditions to form the pyrrolidinone ring.
Cyclization Protocol:
- Reagents: HCl/EtOH or p-TsOH in toluene.
- Conditions: Reflux at 110°C for 6–12 hours.
Functionalization of the Pyrrolidinone Core
The 3-aminomethyl substituent is introduced via nucleophilic substitution or reductive alkylation. For instance, benzodioxol-5-ylmethanamine (Search Result) reacts with epichlorohydrin to install an epoxy intermediate, which is subsequently reduced and cyclized.
Synthesis of 2-(o-Tolyloxy)acetic Acid
Williamson Ether Synthesis
2-(o-Tolyloxy)acetic acid is prepared by reacting o-cresol with chloroacetic acid in alkaline conditions:
Reaction Steps:
- Deprotonation: o-Cresol + NaOH → o-Cresolate.
- Alkylation: o-Cresolate + ClCH₂COOH → 2-(o-Tolyloxy)acetic acid.
- Acidification: HCl addition to precipitate the product.
Yield: ~70–80% after recrystallization (ethanol/water).
Final Amide Coupling
The pyrrolidinone-bound amine and 2-(o-tolyloxy)acetic acid are coupled using standard amidation protocols. Search Result highlights EDCI/HOAt in DMF with diisopropylethylamine , achieving 45–80% yields .
Optimized Procedure:
- Activation: 2-(o-Tolyloxy)acetic acid (1.1 equiv), EDCI (1.1 equiv), HOAt (1.1 equiv) in DMF, 30 min.
- Coupling: Add pyrrolidinone amine (1.0 equiv), stir at 25°C for 16 h.
- Workup: Extract with EtOAc, wash with NaHCO₃, dry (MgSO₄), column chromatography.
Characterization Data:
- 1H NMR (CDCl₃): δ 7.37 (d, 1H), 6.85–6.68 (m, 3H), 5.95 (s, 2H), 4.73 (q, 1H), 4.39 (m, 2H).
- HRMS: [M+H]⁺ calcd. 368.0, found 368.0.
Alternative Pathways and Comparative Analysis
One-Pot Tandem Reactions
A streamlined approach combines Friedel-Crafts acylation, reductive amination, and cyclization in a single reactor, reducing purification steps. This method mirrors Search Result’s Zn-mediated acylation, achieving >99% purity with fewer intermediates.
Solid-Phase Synthesis
Adapting Search Result’s resin-bound methodology, the pyrrolidinone amine can be immobilized on Wang resin, enabling iterative coupling and cleavage. This approach facilitates high-throughput screening but requires specialized equipment.
Challenges and Optimization Strategies
- Regioselectivity in Friedel-Crafts Acylation: Competing para-acylation is mitigated using bulky Lewis acids (e.g., ZnCl₂) or low temperatures.
- Pyrrolidinone Ring Stability: Cyclization intermediates are prone to epimerization; kinetic control via rapid quenching preserves stereochemistry.
- Amide Coupling Efficiency: Steric hindrance at the pyrrolidinone methyl group necessitates excess coupling reagents (1.5–2.0 equiv EDCI).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : The benzo[d][1,3]dioxol moiety can be oxidized under acidic or basic conditions.
Reduction: : Reduction can target the carbonyl groups, reducing them to alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride or sodium borohydride.
Substitution Conditions: : Typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: : Converts benzo[d][1,3]dioxol groups to corresponding quinones.
Reduction: : Produces alcohol derivatives.
Substitution: : Yields various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: : Intermediate in the synthesis of more complex molecules.
Biology
Biochemical Research: : Used as a probe to study enzyme interactions due to its versatile functional groups.
Medicine
Drug Development: : Potential therapeutic applications in targeting specific enzymes or receptors.
Industry
Materials Science: : Can be used in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism by which N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide exerts its effects is multi-faceted:
Molecular Targets: : Typically interacts with enzymes and receptors at the molecular level.
Pathways: : Modulates biochemical pathways by inhibiting or activating specific enzymatic processes.
Comparison with Similar Compounds
Compared to other similar compounds, N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide is unique due to its combination of functional groups which enhance its reactivity and binding affinity.
Similar Compounds
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide
These similar compounds differ mainly in the position of the tolyloxy group, which can significantly alter their reactivity and application potential.
There you go! Dive deep into the intriguing world of this compound
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic compound that belongs to a class of molecules with significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a benzo[d][1,3]dioxole moiety and a pyrrolidine ring. The presence of these functional groups is crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C19H22N2O4 |
| Molecular Weight | 342.39 g/mol |
| CAS Registry Number | Not available |
Anticancer Activity
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit promising anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines.
- Case Study : A study on related compounds showed IC50 values ranging from 0.09 µM to 157.4 µM against breast cancer cell lines (MCF-7, CAMA-1) . These findings suggest that this compound may also possess similar inhibitory effects.
Neuropharmacological Effects
Compounds with similar structural characteristics have been evaluated for their neuropharmacological effects. Benzodiazepine derivatives are known to interact with GABA receptors, leading to anxiolytic and anticonvulsant effects.
- Mechanism of Action : It is hypothesized that this compound may modulate GABAergic activity, potentially leading to anticonvulsant properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| Substitution on the dioxole | Enhances binding affinity to receptors |
| Variations in pyrrolidine | Alters neuroactivity and selectivity |
Research Findings
Recent studies have focused on synthesizing and evaluating new derivatives based on the core structure of this compound. These investigations have revealed:
- Anticancer Potential : In vitro studies indicate significant cytotoxicity against various cancer cell lines.
- Neuroprotective Effects : Some derivatives exhibit protective effects against neurodegeneration in animal models.
- Binding Affinity Studies : Compounds have shown varying degrees of affinity for GABA receptors, suggesting potential as anxiolytics or anticonvulsants .
Q & A
Q. Basic
- NMR spectroscopy : - and -NMR in deuterated solvents (e.g., DMSO-d) validate proton environments and carbon frameworks .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95%) and identifies by-products .
How can reaction conditions be optimized to improve yield?
Q. Advanced
- Temperature control : Lower temperatures (0–5°C) prevent side reactions during sensitive steps (e.g., acylation), while higher temperatures (80–100°C) accelerate ring closure .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or Lewis acids (e.g., ZnCl) enhance selectivity .
- Solvent optimization : Substituting DMF with tetrahydrofuran (THF) may reduce side reactions in sterically hindered intermediates .
How to resolve discrepancies between spectroscopic data and expected structures?
Q. Advanced
- X-ray crystallography : Using SHELX programs (e.g., SHELXL), single-crystal diffraction provides unambiguous stereochemical assignments .
- Multi-technique validation : Combine -NMR, -NMR, and 2D-COSY to resolve overlapping signals in complex regions (e.g., pyrrolidinone methyl groups) .
What strategies are effective for structure-activity relationship (SAR) studies?
Q. Advanced
- Functional group modifications : Replace the o-tolyloxy group with electron-withdrawing substituents (e.g., nitro) to assess impact on bioactivity .
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural changes with activity trends .
What solvents and reagents are commonly used in synthesis?
Q. Basic
- Solvents : DMF (for amide coupling), chloroform (for acid chloride reactions), and methanol (for cyclization) .
- Bases : Triethylamine or NaH for deprotonation in nucleophilic substitutions .
How to evaluate biological activity using in vitro models?
Q. Advanced
- Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) and measure IC values .
- Enzyme kinetics : Use fluorescence-based assays to study inhibition constants () for target enzymes (e.g., cyclooxygenase) .
What crystallographic methods determine absolute configuration?
Q. Advanced
- Single-crystal growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
- Refinement protocols : SHELXL refines anisotropic displacement parameters and validates H-atom positions via difference Fourier maps .
How to handle air- or moisture-sensitive reactions?
Q. Advanced
- Inert atmosphere : Use Schlenk lines or gloveboxes under nitrogen/argon for sensitive steps (e.g., Grignard reactions) .
- Drying agents : Molecular sieves (3Å) or anhydrous MgSO prevent hydrolysis during solvent storage .
What approaches elucidate the mechanism of biological action?
Q. Advanced
- Gene knockdown models : CRISPR/Cas9-mediated deletion of putative targets (e.g., receptors) in cell lines to confirm compound specificity .
- Metabolomic profiling : LC-MS-based analysis identifies downstream metabolites affected by the compound in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
